4-Hydroxyphenyl acetate

概述

描述

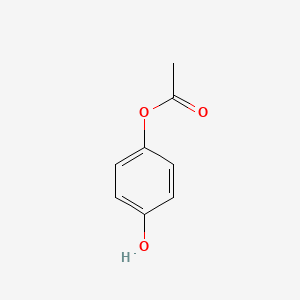

4-乙酰氧基苯酚,也称为4-羟基苯乙酸酯,是一种有机化合物,分子式为C8H8O3。它是乙酸和对苯二酚缩合产生的酚酯。

准备方法

合成路线和反应条件: 4-乙酰氧基苯酚可以通过对苯二酚与乙酸酐酯化合成。反应通常包括在催化剂(如硫酸)存在下将对苯二酚与乙酸酐混合。 将混合物加热以促进反应,从而生成4-乙酰氧基苯酚和乙酸副产物 .

工业生产方法: 在工业环境中,4-乙酰氧基苯酚的生产遵循类似的原理,但规模更大。该过程涉及使用大型反应器,在受控条件下将对苯二酚和乙酸酐混合在一起。 监测反应以确保最终产品的最佳产率和纯度 .

化学反应分析

反应类型: 4-乙酰氧基苯酚会发生各种化学反应,包括:

氧化: 它可以被氧化形成醌。

还原: 它可以被还原成对苯二酚。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 在碱性条件下可以使用氨或胺等亲核试剂.

主要生成物:

氧化: 醌。

还原: 对苯二酚。

取代: 根据所用亲核试剂的不同,会生成各种取代酚.

科学研究应用

Hepatoprotective Effects

Research has shown that 4-Hydroxyphenyl acetate possesses hepatoprotective properties, particularly against acetaminophen (APAP)-induced liver injury. A study conducted on mice demonstrated that pretreatment with 4-HPA significantly reduced serum levels of liver enzymes (ALT and AST) elevated by APAP overdose, indicating liver damage. The compound enhanced the activity of phase II detoxification enzymes and antioxidant defenses, suggesting its potential as a natural hepatoprotective agent .

Table 1 summarizes the findings related to the hepatoprotective effects of 4-HPA:

| Dosage (mg/kg) | ALT Levels | AST Levels | Histopathological Findings |

|---|---|---|---|

| Control | Baseline | Baseline | Normal hepatocyte structure |

| 6 | Reduced | Reduced | Mild necrosis |

| 12 | Significantly Reduced | Significantly Reduced | Moderate necrosis |

| 25 | Almost Normal | Almost Normal | Minimal injury |

Antioxidant Properties

This compound acts as a natural antioxidant, protecting cells from oxidative stress-induced necrosis. Its ability to scavenge free radicals contributes to its protective effects in various biological systems .

Enzymatic Activity

The enzyme 4-Hydroxyphenylacetate 3-hydroxylase (4HPA3H) utilizes this compound as a substrate for the biosynthesis of bioactive compounds. This enzyme catalyzes the hydroxylation of phenolic compounds, which is crucial for producing polyhydroxyphenols with enhanced biological activity . The potential industrial applications of 4HPA3H include:

- Synthesis of valuable natural products.

- Replacement of plant-derived P450 enzymes in biocatalysis.

Table 2 outlines the enzymatic characteristics and potential applications of 4HPA3H:

| Enzyme | Substrate | Product | Application |

|---|---|---|---|

| 4HPA3H | This compound | Polyhydroxyphenols | Biocatalysis in natural product synthesis |

Study on Liver Injury Prevention

A pivotal study investigated the effects of this compound on APAP-induced liver injury in mice. The results indicated that administration of 4-HPA before APAP exposure significantly mitigated liver damage by enhancing antioxidant enzyme activity and reducing oxidative stress markers .

Integrative Pharmacology Approach

Another study employed an integrative pharmacology approach to evaluate the effects of various compounds, including this compound, on diabetes mellitus treatment. The findings highlighted its role in improving glucose tolerance and reducing inflammation, suggesting broader therapeutic implications beyond liver protection .

作用机制

4-乙酰氧基苯酚发挥作用的主要机制是通过稳定和核转运NRF2转录因子。 这导致抗氧化酶(如NQO1和HO-1)的上调,从而保护细胞免受氧化应激诱导的损伤 . 该化合物调节NRF2途径的能力使其成为研究氧化应激及其相关病理的宝贵工具 .

类似化合物:

对苯二酚: 4-乙酰氧基苯酚的母体化合物,以其在皮肤美白和作为显影剂中的应用而闻名。

4-羟基苯甲酸: 另一种具有抗氧化特性的酚类化合物。

丁基羟基甲苯: 一种用于食品保存的合成抗氧化剂.

独特性: 4-乙酰氧基苯酚因其稳定NRF2和上调抗氧化酶的特定能力而脱颖而出,这并非所有酚类化合物共有的特征。 这种独特的作用机制使其在专注于氧化应激和相关疾病的医学研究中特别有价值 .

相似化合物的比较

Hydroquinone: A parent compound of 4-acetoxyphenol, known for its use in skin lightening and as a photographic developer.

4-Hydroxybenzoic Acid: Another phenolic compound with antioxidant properties.

Butylated Hydroxytoluene: A synthetic antioxidant used in food preservation.

Uniqueness: 4-Acetoxyphenol stands out due to its specific ability to stabilize NRF2 and upregulate antioxidative enzymes, which is not a common feature among all phenolic compounds. This unique mechanism of action makes it particularly valuable in medical research focused on oxidative stress and related diseases .

生物活性

4-Hydroxyphenyl acetate (4-HPA) is a significant metabolite derived from polyphenols, primarily produced by gut microbiota. Its biological activities have garnered attention for their potential therapeutic applications, particularly in protecting against oxidative stress and liver injury. This article reviews the biological activity of 4-HPA, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound exhibits several biological activities, primarily through its antioxidative properties and modulation of enzymatic pathways:

- Antioxidative Action : 4-HPA plays a crucial role in reducing oxidative stress in cells, particularly in hepatocytes. It has been shown to enhance the activity of antioxidant enzymes such as glutathione peroxidase (GPx), catalase (CAT), and superoxide dismutase (SOD) .

- Nrf2 Pathway Activation : The compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is essential for cellular defense against oxidative damage. Nrf2 translocation to the nucleus leads to the upregulation of phase II detoxifying enzymes .

- CYP2E1 Modulation : 4-HPA has been demonstrated to suppress the expression of cytochrome P450 2E1 (CYP2E1), an enzyme involved in drug metabolism and associated with increased oxidative stress during acetaminophen (APAP) overdose .

Protective Effects Against Hepatotoxicity

A pivotal study investigated the protective effects of 4-HPA against APAP-induced liver injury in mice. The findings indicated that pre-treatment with 4-HPA significantly mitigated liver damage through several mechanisms:

- Reduction of Oxidative Stress Markers : Mice treated with 4-HPA showed decreased levels of malondialdehyde (MDA) and increased levels of glutathione (GSH), indicating reduced oxidative stress .

- Histopathological Improvement : Histological examinations revealed that 4-HPA treatment led to a reduction in necrotic areas and improved liver architecture compared to control groups .

Dose-Dependent Effects

The efficacy of 4-HPA was observed to be dose-dependent. In the aforementioned study, different doses (6, 12, and 25 mg/kg) were administered:

- At the highest dose (25 mg/kg), there was a notable upregulation of phase II enzymes such as glutathione S-transferase (GST), sulfotransferase (SULT), and UDP-glucuronosyltransferase (UGT) .

- The expression levels of Nrf2 were significantly increased, supporting its role in enhancing the cellular antioxidant response .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Parameter | Control Group | APAP Group | 4-HPA (6 mg/kg) | 4-HPA (12 mg/kg) | 4-HPA (25 mg/kg) |

|---|---|---|---|---|---|

| MDA Levels | Baseline | High | Moderate | Low | Very Low |

| GSH Levels | Baseline | Low | Moderate | High | Very High |

| CYP2E1 Expression | Low | High | Moderate | Low | Very Low |

| Nrf2 Expression | Baseline | Low | Moderate | High | Very High |

| Histopathological Score | Normal | Poor | Moderate | Good | Excellent |

Case Studies

Several studies have explored the implications of 4-HPA in various contexts:

- Case Study on Liver Protection : In a controlled experiment involving APAP overdose, mice pre-treated with 4-HPA demonstrated significantly lower liver injury markers compared to untreated controls. This study highlighted the potential clinical relevance of 4-HPA as a hepatoprotective agent .

- Microbiota Influence : Research indicates that the production of 4-HPA from dietary polyphenols by gut microbiota may contribute to its health benefits, suggesting a symbiotic relationship between diet, microbiota, and host health .

属性

IUPAC Name |

(4-hydroxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-7(10)3-5-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMCQTHGYMTCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186062 | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3233-32-7 | |

| Record name | 4-Hydroxyphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3233-32-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROQUINONE MONOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GIM3882KV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。